molecular formula C5H4N2O3 B088870 3-Hydroxy-2-nitropyridine CAS No. 15128-08-2

3-Hydroxy-2-nitropyridine

Cat. No.: B088870
CAS No.: 15128-08-2
M. Wt: 140.1 g/mol
InChI Key: QBPDSKPWYWIHGA-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitropyridine is a chemical compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, characterized by the presence of both hydroxy and nitro functional groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-2-nitropyridine involves the nitration of 3-hydroxypyridine. The process typically includes dissolving 3-hydroxypyridine in concentrated sulfuric acid, followed by the slow addition of anhydrous potassium nitrate (KNO3). The mixture is heated to complete the reaction, then poured into water, and the pH is adjusted using solid sodium bicarbonate (NaHCO3). The product is filtered and dried to obtain this compound .

Another method involves adding concentrated sulfuric acid to 3-hydroxypyridine while stirring, followed by the addition of fuming sulfuric acid and fuming nitric acid. The mixture is heated and stirred for several hours, then neutralized with concentrated ammonia water, and the product is precipitated, filtered, and dried .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of anhydrous potassium nitrate and concentrated sulfuric acid is preferred due to the stability and ease of handling of the reagents, as well as the high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-Hydroxy-2-nitropyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-nitropyridine involves its interaction with molecular targets such as enzymes and proteins. The hydroxy and nitro groups allow it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-Hydroxy-3-nitropyridine
  • 4-Hydroxy-3-nitropyridine
  • 2-Amino-3-hydroxypyridine
  • 2-Chloro-3-nitropyridine

Comparison: 3-Hydroxy-2-nitropyridine is unique due to the specific positioning of the hydroxy and nitro groups on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to 2-Hydroxy-3-nitropyridine and 4-Hydroxy-3-nitropyridine, the position of the nitro group in this compound allows for different substitution patterns and reactivity. The presence of the hydroxy group in the ortho position relative to the nitro group enhances its ability to participate in hydrogen bonding and other interactions .

Properties

IUPAC Name

2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPDSKPWYWIHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6022264
Record name 3-Hydroxy-2-nitropyridine
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Molecular Weight

140.10 g/mol
Source PubChem
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CAS No.

15128-82-2
Record name 3-Hydroxy-2-nitropyridine
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Record name 3-Hydroxy-2-nitropyridine
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Record name 2-Nitro-3-pyridinol
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Record name 2-nitropyridin-3-ol
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Record name 3-HYDROXY-2-NITROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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